Fenoctimine

Structure-Activity Relationship Anticholinergic Selectivity Gastric Antisecretory

Fenoctimine (CAS 69365-65-7), chemically 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, is a synthetic gastric antisecretory agent belonging to the 4-(diphenylmethyl)-1-[(imino)methyl]piperidine class. It is characterized as a non-anticholinergic inhibitor of gastric acid secretion in preclinical models, exhibiting a mechanism distinct from histamine H2-receptor antagonists and proton pump inhibitors.

Molecular Formula C27H38N2
Molecular Weight 390.6 g/mol
CAS No. 69365-65-7
Cat. No. B1210869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenoctimine
CAS69365-65-7
Synonyms4-(diphenylimino)-1-(octylimino)methylpiperidine
fenoctimine
Molecular FormulaC27H38N2
Molecular Weight390.6 g/mol
Structural Identifiers
SMILESCCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C27H38N2/c1-2-3-4-5-6-13-20-28-23-29-21-18-26(19-22-29)27(24-14-9-7-10-15-24)25-16-11-8-12-17-25/h7-12,14-17,23,26-27H,2-6,13,18-22H2,1H3
InChIKeyJXPCRJDMUSNASY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenoctimine Procurement Guide: A Non-Anticholinergic Gastric Antisecretory Piperidine Derivative


Fenoctimine (CAS 69365-65-7), chemically 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, is a synthetic gastric antisecretory agent belonging to the 4-(diphenylmethyl)-1-[(imino)methyl]piperidine class [1]. It is characterized as a non-anticholinergic inhibitor of gastric acid secretion in preclinical models, exhibiting a mechanism distinct from histamine H2-receptor antagonists and proton pump inhibitors [2]. Its development was guided by structure-activity relationship (SAR) studies aimed at eliminating anticholinergic side effects while preserving acid suppression potency [1].

Why Fenoctimine Cannot Be Substituted with Other Antisecretory Agents


Fenoctimine's pharmacological profile is distinguished by a critical separation of antisecretory potency from anticholinergic activity, a property not shared by its parent compound 4-(diphenylmethyl)-1-piperidinemethanimine or classical anticholinergics like atropine [1]. Unlike cimetidine, which acts via H2 receptor blockade, or omeprazole, which inhibits the H+/K+‑ATPase pump, fenoctimine suppresses gastric H+ accumulation predominantly by increasing proton loss from microsomal vesicles without inhibiting K+‑ATPase [2]. Furthermore, its antisecretory efficacy is highly species-dependent, being potent in rats and dogs but weak in humans due to extensive, divergent metabolism [3]. These mechanistic, pharmacological, and pharmacokinetic distinctions preclude the simple interchange of fenoctimine with H2 antagonists, proton pump inhibitors, or anticholinergic agents in experimental or therapeutic protocols.

Quantitative Evidence for Fenoctimine (CAS 69365-65-7) Differentiation


Anticholinergic Selectivity Superior to Parent Compound and Atropine

In the rat acute gastric fistula model, fenoctimine (compound 3h) achieved an antisecretory ED50 of 10.9 mg/kg p.o. while requiring an ED50 of 176.00 mg/kg for anticholinergic activity (carbachol-induced gastric emptying), yielding a therapeutic ratio (GE/AGF) of 16.15. In contrast, the parent compound 4-(diphenylmethyl)-1-piperidinemethanimine (1) showed an antisecretory ED50 of 2.53 mg/kg and an anticholinergic ED50 of 0.34 mg/kg, with a ratio of only 0.37. Atropine gave a ratio of 0.55, and cimetidine exceeded 21.05 but with substantially lower potency [1].

Structure-Activity Relationship Anticholinergic Selectivity Gastric Antisecretory

In Vitro Acid Suppression Potency vs. Cimetidine and Omeprazole

In dispersed rat fundic mucosal cells stimulated by histamine plus 3-isobutyl-1-methylxanthine, fenoctimine inhibited [¹⁴C]aminopyrine accumulation (a proxy for acid secretion) with an IC50 of 224 nM, placing it between the nonspecific calmodulin antagonist trifluoperazine (40 nM) and the H2 antagonist cimetidine (1128 nM). It was approximately 1.6‑fold more potent than the proton pump inhibitor omeprazole (365 nM) in the same assay [1].

Gastric Acid Secretion In Vitro Pharmacology Calmodulin Antagonism

Mechanistic Distinction from Omeprazole, Cimetidine, and Atropine in Proton Transport

In hog gastric microsomes, fenoctimine suppressed vesicular H+ accumulation without inhibiting K+‑stimulated ATPase. Omeprazole inhibited H+ accumulation by directly blocking K+‑ATPase, while cimetidine, prostaglandin E2, and atropine had no effect on H+ accumulation. Additionally, fenoctimine uniquely enhanced passive H+ diffusion across the microsomal membrane at inhibitory concentrations [1].

Proton Transport Mechanism H+/K+‑ATPase Gastric Microsomes

Preclinical In Vivo Potency Edge Over Cimetidine in Basal Acid Secretion

In the acute gastric fistula rat, fenoctimine sulfate demonstrated more potent suppression of basal acid secretion on a mg/kg basis than cimetidine. In the chronic gastric fistula dog, a 6 mg/kg dose of fenoctimine produced significant antisecretory activity that persisted for ≥24 h [1].

Basal Acid Secretion Gastric Fistula Model In Vivo Antisecretory Activity

Clinically Documented, Dose-Proportional Acid Suppression in Humans

In a clinical trial involving six healthy volunteers, fenoctimine dose-dependently inhibited food-stimulated gastric acid secretion: 50 mg reduced acid output by 29%, 150 mg by 43%, and 250 mg by 47%, compared to placebo, measured 2–4 h post-dose [1]. However, antisecretory efficacy was weaker than predicted from animal models, and anticholinergic-like side effects (dry mouth, nasal passages) occurred at higher doses, attributed to extensive and species-divergent metabolism [2].

Clinical Pharmacology Food-Stimulated Acid Secretion Dose-Response

Optimal Procurement and Application Scenarios for Fenoctimine


In Vitro Mechanistic Studies of Proton Permeability in Gastric Microsomes

Fenoctimine is optimally deployed as a tool compound to investigate H+ gradient dissipation mechanisms independent of K+‑ATPase inhibition. Its unique property of enhancing passive H+ efflux from gastric microsomal vesicles, demonstrated in hog gastric microsome assays, makes it uniquely suited for studies dissecting non-pump‑dependent regulation of acid secretion [1]. Procurement should prioritize this compound when the experimental goal is distinguishing between pump inhibition and membrane proton permeability effects.

Preclinical Rodent and Canine Models Requiring Sustained Acid Suppression

For researchers conducting in vivo gastric physiology experiments in rats or dogs, fenoctimine’s combination of superior potency over cimetidine on a mg/kg basis and its prolonged duration of action (≥24 h at 6 mg/kg in dogs) supports once-daily dosing protocols with sustained antisecretory coverage [2]. This makes fenoctimine preferable to shorter-acting H2 antagonists in chronic fistula models where stable, long-term acid suppression is required without the need for continuous infusion or multiple daily doses.

SAR and Lead Optimization Campaigns Targeting Anticholinergic Dissociation

Fenoctimine represents a benchmark compound for structure-activity relationship programs aimed at eliminating anticholinergic activity from piperidine-based antisecretory pharmacophores. Its 43‑fold increase in therapeutic ratio relative to the parent compound 1, achieved through strategic N‑octyl substitution on the formamidine nitrogen, provides a quantitative template for medicinal chemistry efforts seeking to decouple gastric acid suppression from muscarinic receptor interactions [3]. Procurement is indicated whenever a well-characterized, non-anticholinergic reference standard is needed for screening new analogs.

Translational Pharmacology Investigations of Species-Dependent Drug Metabolism

Fenoctimine serves as an instructive probe for studying interspecies variation in drug metabolism and its impact on drug efficacy. The divergence in antisecretory activity between preclinical species (rat, dog) and humans, resulting from oxidative metabolism at the C‑7 position of the octyl side chain, offers a well-documented case for pharmacokinetic/pharmacodynamic modeling [4]. Researchers investigating metabolic liabilities can utilize fenoctimine to validate in vitro‑to‑in vivo extrapolation strategies and species‑scaling approaches.

Quote Request

Request a Quote for Fenoctimine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.